molecular formula C21H16N2O2 B2588054 2-amino-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile CAS No. 861208-29-9

2-amino-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile

Cat. No.: B2588054
CAS No.: 861208-29-9
M. Wt: 328.371
InChI Key: XSCFZXIIVKWCMG-UHFFFAOYSA-N
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Description

2-amino-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile is a synthetic organic compound belonging to the class of chromenes

Preparation Methods

The synthesis of 2-amino-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methoxybenzaldehyde with malononitrile in the presence of a base to form the intermediate 2-amino-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile. This intermediate is then subjected to further cyclization and functionalization reactions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate .

Chemical Reactions Analysis

2-amino-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-amino-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the development of new chromene derivatives.

    Biology: The compound exhibits significant biological activities, including antibacterial, antifungal, and anticancer properties. It is studied for its potential use in developing new therapeutic agents.

    Medicine: Due to its biological activities, the compound is investigated for its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of 2-amino-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity. The compound’s anticancer activity is linked to its ability to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

2-amino-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-amino-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2/c1-24-16-8-4-7-15(9-16)20-17-10-13-5-2-3-6-14(13)11-19(17)25-21(23)18(20)12-22/h2-11,20H,23H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCFZXIIVKWCMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C3=CC4=CC=CC=C4C=C3OC(=C2C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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